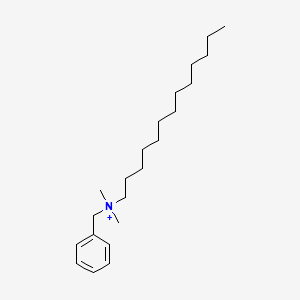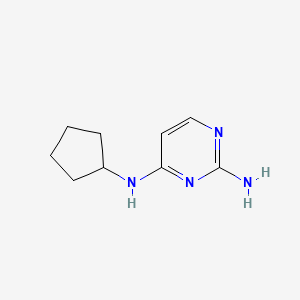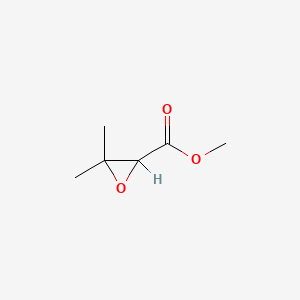
N-Benzyl-N,N-dimethyltridecan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzalkonium is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in its salt form, benzalkonium chloride, and is used as a biocide, cationic surfactant, and phase transfer agent . Benzalkonium chloride is a mixture of alkyldimethylbenzylammonium chlorides, where the alkyl group has various even-numbered alkyl chain lengths .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzalkonium chloride is typically synthesized through the reaction of benzyl chloride with a mixture of alkyldimethylamines. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization or distillation .
Industrial Production Methods: In industrial settings, benzalkonium chloride is produced by reacting benzyl chloride with dimethylalkylamines in the presence of a solvent such as ethanol or isopropanol. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified and concentrated to the desired strength .
Chemical Reactions Analysis
Types of Reactions: Benzalkonium chloride undergoes various chemical reactions, including:
Reduction: It can be reduced to benzylamine under specific conditions.
Substitution: Benzalkonium chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzalkonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and preservative in laboratory settings.
Medicine: Utilized in antiseptic formulations, eye drops, and nasal sprays.
Industry: Incorporated into cleaning agents, sanitizers, and personal care products.
Mechanism of Action
Benzalkonium chloride exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the phospholipids in the cell membrane, causing leakage of cellular contents and ultimately cell death . This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Dimethyldioctadecylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Uniqueness of Benzalkonium: Benzalkonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a phase transfer catalyst. Its versatility in various applications, from medicine to industry, sets it apart from other similar compounds .
Properties
| Although not entirely elucidated, the bactericidal action of benzalkonium chloride is believed to be due to the disruption of intermolecular interactions. Such disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents. Additionally, other important molecular complexes like enzymes which control the maintenance of a great range of respiratory and metabolic cellular activities, are also susceptible to such deactivation. Consequently, a variety of critical intermolecular interactions and tertiary structures in very highly specific biochemical systems that allow bacterial agents to function normally can be readily disrupted or deactivated by cationic surfactants like benzalkonium chloride.. | |
Molecular Formula |
C22H40N+ |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
benzyl-dimethyl-tridecylazanium |
InChI |
InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1 |
InChI Key |
VVZBFOKBSDGVGZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)





![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8798634.png)

![1-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B8798641.png)

![Methyl 3-[4-[(Trimethylsilyl)ethynyl]phenyl]propanoate](/img/structure/B8798658.png)

